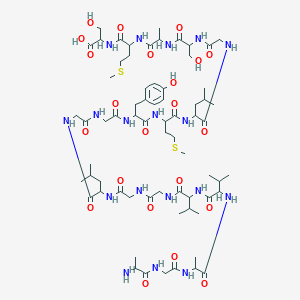
氢氧化镉 (Cd(OH)2)
描述
Cadmium hydroxide (Cd(OH)2) is a useful research compound. Its molecular formula is CdH4O2 and its molecular weight is 148.44 g/mol. The purity is usually 95%.
The exact mass of the compound Cadmium hydroxide (Cd(OH)2) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Cadmium hydroxide (Cd(OH)2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cadmium hydroxide (Cd(OH)2) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和转化
- 氢氧化镉已经以各种形式合成,用于不同的应用。Ghoshal 等人 (2009) 合成了 Cd(OH)₂ 和 CdO 纳米和微晶,考察了它们在不同条件下的结构和形态变化,并通过热处理将 Cd(OH)₂ 转化为 CdO (Ghoshal, Kar, & De, 2009)。类似地,Saghatforoush 等人 (2012) 合成了 Cd(OH)₂ 微晶,将它们转化为六方 CdO 纳米立方体 (Saghatforoush, Sanati, Mehdizadeh, & Hasanzadeh, 2012)。
纳米线应用
- Cd(OH)₂ 纳米线已被合成用于电子学到光电子学(Pathan & Pandit, 2012)以及作为超级电容器的电极材料,表现出显着的比电容(Patil, Raut, Gore, & Sankapal, 2015) (Pathan & Pandit, 2012); (Patil, Raut, Gore, & Sankapal, 2015)。
传感器应用
- Cd(OH)₂ 已用于开发电化学传感器。例如,Saghatforoush 等人 (2012) 在创建同时测定诺氟沙星和洛美沙星的传感器中使用了 Cd(OH)₂ (Saghatforoush, Sanati, Mehdizadeh, & Hasanzadeh, 2012)。
环境应用
- Cd(OH)₂ 在环境分析中发挥作用,特别是在样品中测定痕量镉。郭等人 (2010) 使用动态反应池技术分析环境样品中的镉,解决了金属氧化物/氢氧化物干扰 (Guo, Hu, Xiao, Zhang, & Xie, 2010)。
能量储存和转换
- 在能量储存和转换领域,Cd(OH)₂ 已被用于制造超级电容器。Patil 等人 (2015) 证明了它在这方面的有效性,突出了其高比电容和优异的循环寿命 (Patil, Raut, Gore, & Sankapal, 2015)。
生物医学应用
- 虽然与药物使用和剂量没有直接关系,但 Cd(OH)₂ 已被探索其在生物医学应用中的潜力,例如药物递送和光子晶体。Bai 等人 (2011) 讨论了使用生物模板路线合成 Cd(OH)₂ 微球,这可能对药物递送系统产生影响 (Bai, Guan, Li, & Puma, 2011)。
抗菌活性
- Cd(OH)₂ 的抗菌特性也已得到研究。Mirzaee 等人 (2020) 报道了合成具有不同形态的 Cd(OH)₂,证明了对大肠杆菌和金黄色葡萄球菌的显着抗菌活性 (Mirzaee, Jamshidi, Morshedloo, Javanshir, & Manteghi, 2020)。
作用机制
Target of Action
Cadmium hydroxide (Cd(OH)2) primarily targets the blood, respiratory system, kidney, and prostate . It is a key component of nickel-cadmium batteries and has been used in various fields including hydrophobic and hydrophilic materials, adsorption of negative organic molecules, sensors, and electrode materials .
Mode of Action
Cadmium hydroxide interacts with its targets through a variety of mechanisms. It is more basic than zinc hydroxide and forms the anionic complex [Cd(OH)4]2− when treated with concentrated base . It also forms complexes with cyanide, thiocyanate, and ammonia .
Biochemical Pathways
Cadmium inflicts damage through several pathways, including oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications . It disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways .
Pharmacokinetics
It is known that cadmium has a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life .
Result of Action
Cadmium hydroxide loses water on heating, producing cadmium oxide . Decomposition commences at 130°C and is complete at 300°C . Reactions with mineral acids (HX) produce the corresponding cadmium salts (CdX2). With hydrochloric acid, sulfuric acid, and nitric acid, the products are cadmium chloride, cadmium sulfate, and cadmium nitrate, respectively .
Action Environment
The action of cadmium hydroxide is influenced by environmental factors. For instance, it is generated in storage battery anodes, in nickel-cadmium and silver-cadmium storage batteries in its discharge . The preparation of Cd(OH)2 nanomaterials is reviewed including hydrothermal, solvothermal, wet chemical, refluxing, microwave-assisted methods . The environment can affect the synthesis, stability, and efficacy of cadmium hydroxide.
安全和危害
Cadmium hydroxide is a hazardous substance. It is fatal if inhaled and is suspected of causing genetic defects . It may cause cancer and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .
未来方向
生化分析
Biochemical Properties
Cadmium hydroxide is more basic than zinc hydroxide . It forms anionic complexes when treated with concentrated base . It also forms complexes with cyanide, thiocyanate, and ammonia . These interactions with other biomolecules can influence biochemical reactions.
Cellular Effects
Cadmium ions (Cd2+), which can be derived from cadmium hydroxide, have been shown to exert widespread toxic effects on human health through various biochemical and molecular mechanisms . These ions can induce a decrease in mitochondrial membrane potential, primarily resulting from disruptions in the electron transport chain . This leads to a reduction in the efficiency of proton pumps and consequently fails to maintain the essential proton gradient across the mitochondrial membrane .
Molecular Mechanism
Cadmium hydroxide and cadmium oxide react equivalently . Cadmium hydroxide loses water on heating, producing cadmium oxide . This transformation can influence its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Cadmium hydroxide nanostructures with different morphologies have been successfully synthesized and used in various fields . The shape and phase of these nanostructures can be modified through the growth time and the concentration in the solution . Over time, cadmium hydroxide can lose water on heating, producing cadmium oxide .
Dosage Effects in Animal Models
Chronic low cadmium exposure has been associated with distinct pathologies in many organ systems .
Metabolic Pathways
Cadmium ions can disrupt various metabolic pathways. For instance, they can induce oxidative stress, disrupt calcium signaling, interfere with cellular signaling pathways, and cause epigenetic modifications .
Transport and Distribution
Cadmium ions, which can be derived from cadmium hydroxide, are known to be transported and distributed within cells and tissues .
Subcellular Localization
Cadmium ions, which can be derived from cadmium hydroxide, have been shown to interact with cellular components such as mitochondria and DNA . This suggests that cadmium ions may localize to these subcellular compartments.
属性
IUPAC Name |
cadmium;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2H2O/h;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYPBSADJSJKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cd] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdH4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066671 | |
| Record name | Cadmium hydroxide (Cd(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White solid; Absorbs carbon dioxide from air; [Hawley] White powder; [Merck Index] | |
| Record name | Cadmium hydroxide (Cd(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21041-95-2 | |
| Record name | Cadmium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021041952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium hydroxide (Cd(OH)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium hydroxide (Cd(OH)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028394.png)






![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)






